molecular formula C16H24N4O6S B11516122 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol

2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol

Cat. No.: B11516122
M. Wt: 400.5 g/mol
InChI Key: KRCDJKZQWBGVBO-UHFFFAOYSA-N
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Description

2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol is a complex organic compound that features a morpholine ring, a sulfonyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol typically involves multiple steps. One common route includes the sulfonylation of a morpholine derivative, followed by the introduction of a nitrophenyl group. The piperazine ring is then incorporated, and the final step involves the addition of an ethanol group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline
  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

Compared to similar compounds, 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C16H24N4O6S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H24N4O6S/c21-10-7-17-3-5-18(6-4-17)15-2-1-14(20(22)23)13-16(15)27(24,25)19-8-11-26-12-9-19/h1-2,13,21H,3-12H2

InChI Key

KRCDJKZQWBGVBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3

Origin of Product

United States

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